2,6-Dimethyl-4-ethoxybenzoyl chloride
Description
Significance of Acyl Halides in Contemporary Organic Synthesis
Acyl halides, and particularly acyl chlorides, are derivatives of carboxylic acids distinguished by their high reactivity. This reactivity stems from the presence of a good leaving group (the halide) attached to the carbonyl carbon, making the carbon highly susceptible to nucleophilic attack. teachy.aiwikipedia.org This inherent reactivity allows them to be readily converted into a variety of other functional groups, including esters, amides, and anhydrides. teachy.ai In modern organic synthesis, acyl halides are considered vital building blocks, facilitating the construction of complex molecular architectures found in pharmaceuticals, polymers, and dyes. teachy.aiteachy.ai Their role as activated carboxylic acid derivatives makes them key intermediates in numerous named reactions, such as the Friedel-Crafts acylation, which forges new carbon-carbon bonds. teachy.ai
Overview of Benzoyl Chloride Derivatives as Synthetic Intermediates
Benzoyl chloride, the simplest aryl acyl chloride, and its substituted derivatives are cornerstone intermediates in chemical synthesis. wikipedia.orggoogle.com These compounds provide a gateway to introduce the benzoyl group into various molecules. difference.wiki The reactions of benzoyl chlorides are diverse; for instance, they react with alcohols to form benzoate (B1203000) esters, with amines to yield benzamides, and with aromatic compounds in the presence of a Lewis acid to produce benzophenones. wikipedia.org This versatility has led to their widespread use in the production of a vast range of commercial products, including pharmaceuticals like local anesthetics, agrochemicals such as herbicides and insecticides, and materials like high-performance polymers and dyes. gunjalindustries.comvynova-group.com The specific substituents on the benzene (B151609) ring can modulate the reactivity of the acyl chloride and impart desired properties to the final product. wikipedia.org
Unique Reactivity Considerations of ortho-Substituted Benzoyl Chlorides
The presence of substituents at the ortho positions (positions 2 and 6) of the benzoyl chloride ring introduces significant steric and electronic effects that alter its reactivity. The bulky groups flanking the acyl chloride functional group can sterically hinder the approach of nucleophiles to the carbonyl carbon. nih.gov This steric hindrance can decrease the rate of reaction compared to their para-substituted counterparts. rsc.org
However, computational studies on 2,6-disubstituted benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride, have shown that the steric clash forces the carbonyl group to twist out of the plane of the benzene ring. nih.gov This twisting reduces the electronic conjugation between the aromatic ring and the carbonyl group. Consequently, when the acylium ion is formed during certain reactions, there is a substantial increase in conjugation, which can stabilize the intermediate and, in some cases, lead to rapid solvolysis rates despite the steric hindrance. nih.govdntb.gov.ua This interplay of steric and electronic effects makes the reactivity of ortho-substituted benzoyl chlorides a subject of detailed mechanistic study.
Contextualizing 2,6-Dimethyl-4-ethoxybenzoyl Chloride within Advanced Organic Chemistry
This compound is a specialized, polysubstituted benzoyl chloride derivative. Its structure combines the features of ortho-substitution (two methyl groups) with an electron-donating ethoxy group at the para-position. This specific arrangement of substituents makes it a valuable reagent in advanced organic synthesis where precise control over reactivity and molecular structure is required. The ortho-methyl groups provide the steric and electronic effects discussed previously, while the para-ethoxy group enhances the electron-donating character of the ring, which can influence the reactivity at the carbonyl center. This compound and its analogs are used as sophisticated building blocks in the synthesis of complex target molecules, likely where the unique steric and electronic profile can be leveraged to achieve specific synthetic outcomes.
Chemical and Physical Properties of this compound
The properties of this compound are critical for its application in synthesis.
| Property | Value |
| CAS Number | 91427-27-9 fluorochem.co.uk |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| Appearance | Data not widely available, likely a solid or liquid |
Note: Spectroscopic data such as NMR, HPLC, and LC-MS are available for this compound, confirming its structure. bldpharm.com
Synthesis and Reactions
The synthesis of substituted benzoyl chlorides can be achieved through various standard methods. Commonly, the corresponding benzoic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com For this compound, a plausible synthetic route would start from 4-ethoxy-2,6-dimethylbenzoic acid.
Another general method for preparing substituted benzoyl chlorides involves the chlorination of the corresponding benzaldehydes. google.com
The reactivity of this compound is dictated by its structure. The acyl chloride group is the primary site of reaction, readily undergoing nucleophilic acyl substitution. The ortho-methyl groups provide steric hindrance, potentially requiring more forcing reaction conditions compared to unhindered benzoyl chlorides. The para-ethoxy group, being electron-donating, can influence the electrophilicity of the carbonyl carbon.
Research Findings on Related Structures
Research on structurally similar compounds provides insight into the behavior of this compound. Studies on the solvolysis of 4-substituted-2,6-dimethylbenzoyl chlorides have been crucial in understanding the mechanisms of their reactions. For these compounds, the reaction rates are highly sensitive to solvent polarity and the nature of the para-substituent. The formation of a stabilized acylium ion intermediate is a key feature of their reaction pathway in weakly nucleophilic media. dntb.gov.ua The hydrolysis of these compounds has been shown to proceed through a mechanism where the formation of the acylium ion is the rate-determining step.
Kinetic studies comparing ortho-substituted benzoyl chlorides with their para-substituted isomers in reactions with amines like aniline (B41778) have demonstrated that ortho-derivatives can sometimes react faster. rsc.org This is attributed to the complex balance between steric hindrance and the electronic stabilization of the transition state.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2,6-dimethylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRPNVWXFRNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Mechanistic Investigations of 2,6 Dimethyl 4 Ethoxybenzoyl Chloride Analogs
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The general pathway involves the replacement of the chloride, an excellent leaving group, by a nucleophile. However, the steric environment around the carbonyl group in 2,6-disubstituted benzoyl chlorides plays a critical role in modulating the accessibility of the electrophilic carbon.
The most common mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. chemistrysteps.com This pathway is distinct from S_N1 or S_N2 reactions. chemistrysteps.com The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. vaia.comsavemyexams.com This carbon bears a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. savemyexams.com The nucleophilic attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. chemistrysteps.comlibretexts.org
Esterification of acyl chlorides occurs when an alcohol acts as the nucleophile. The reaction follows the general addition-elimination mechanism, where the alcohol attacks the carbonyl carbon, ultimately forming an ester and hydrogen chloride. chemguide.co.uk For example, ethanoyl chloride reacts vigorously with cold ethanol (B145695) to produce ethyl ethanoate. chemguide.co.uk
In the case of sterically hindered acyl chlorides, such as 2,6-dimethylbenzoyl chloride, the reaction kinetics and product distribution are significantly affected. Studies on the solvolysis of 2,6-dimethylbenzoyl chloride and its analog, 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride), in various alcohol-water mixtures provide insight into these effects. psu.edu The selectivity (S) for the formation of an ester relative to the carboxylic acid (from reaction with water) is a key parameter. Despite the steric hindrance, these compounds can undergo esterification, and the selectivity is nearly independent of the solvent composition in certain aqueous alcohol mixtures. psu.edu
Table 1: Selectivity (S) for Ester Formation in Alcohol-Water Mixtures for Sterically Hindered Benzoyl Chlorides Selectivity (S) is defined as the ratio of ester to acid product formation. Data sourced from studies on solvolysis reactions. psu.edu
| Compound | Solvent System | Selectivity (S) |
| 2,6-Dimethylbenzoyl chloride | Ethanol-Water | ~2.0 |
| 2,4,6-Trimethylbenzoyl chloride | Ethanol-Water | ~1.5 |
| 2,6-Dimethylbenzoyl chloride | Methanol-Water | Higher than in Ethanol-Water |
| 2,4,6-Trimethylbenzoyl chloride | Methanol-Water | Higher than in Ethanol-Water |
Amidation of acyl chlorides with primary or secondary amines is a vigorous reaction that also proceeds via the nucleophilic addition-elimination mechanism. savemyexams.com The nitrogen atom's lone pair in the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of HCl to yield an amide. savemyexams.com Since the amine is basic, a second equivalent is typically required to neutralize the HCl produced, forming an ammonium (B1175870) salt. savemyexams.com
Steric hindrance from ortho-substituents on the benzoyl chloride can significantly impede the reaction. For instance, the reaction efficiency for 2-substituted benzamides is often lower than for their 3- or 4-substituted counterparts. ccspublishing.org.cn This effect is even more pronounced in 2,6-disubstituted systems. While standard amidation might be challenging, protocols have been developed for sterically hindered substrates, sometimes requiring elevated temperatures or the use of more reactive acyl fluorides as intermediates. rsc.org The choice of amine nucleophile and reaction conditions is critical for achieving good yields.
Table 2: Representative Yields for Amidation of Substituted Benzoyl Chlorides This table illustrates general trends in reactivity based on substitution patterns. Yields are representative and can vary significantly with specific substrates and conditions. hud.ac.uk
| Acyl Chloride | Amine Nucleophile | Product | Representative Yield |
| 4-Fluorobenzoyl chloride | Aniline (B41778) | N-phenyl-4-fluorobenzamide | Good |
| 2-Fluorobenzoyl chloride | Benzylamine | N-benzyl-2-fluorobenzamide | >70% |
| 3,4-Dimethoxybenzoyl chloride | Aniline | N-phenyl-3,4-dimethoxybenzamide | High |
| Heterocyclic Acyl Chlorides | Benzylamine | Corresponding Amide | Moderate to Good |
| Aliphatic Acyl Chlorides | Aniline | Corresponding Amide | Moderate |
Solvolysis Reactions and Solvent Effects
Solvolysis is a reaction where the solvent acts as the nucleophile. For acyl chlorides, the mechanism of solvolysis can vary dramatically depending on the substrate's structure and the properties of the solvent medium.
While typical acyl chloride reactions proceed via addition-elimination, solvolysis in weakly nucleophilic but strongly ionizing solvents can favor a cationic pathway. psu.edu For sterically hindered compounds like 2,6-dimethylbenzoyl chloride, nucleophilic attack at the carbonyl carbon is disfavored. This steric hindrance promotes a mechanism involving the initial, rate-limiting ionization of the C-Cl bond to form a planar acylium ion intermediate. psu.edursc.org This pathway is analogous to a unimolecular S_N1 reaction.
Studies on the solvolysis of 2,6-dimethylbenzoyl chloride in various solvents show a strong correlation with solvent ionizing power, which is characteristic of a limiting S_N1 mechanism. rsc.org In contrast, less hindered benzoyl chlorides, such as 4-methoxybenzoyl chloride, may react via an S_N1 mechanism with significant nucleophilic solvent participation, while those with electron-withdrawing groups tend to follow a bimolecular (S_N2-like or addition-elimination) pathway. rsc.orgrsc.org The presence of 2,6-dialkyl groups thus pushes the mechanism toward the S_N1 end of the spectrum. psu.edu
The rate of solvolysis is highly dependent on solvent properties. The Grunwald-Winstein equation is often used to correlate reaction rates with solvent ionizing power (Y) and solvent nucleophilicity (N). For the solvolysis of 2,6-dimethylbenzoyl chloride, a linear correlation of the logarithm of the rate constant (log k) against the solvent ionizing power scale (Y_BnCl) indicates a mechanism with substantial positive charge development at the transition state, consistent with an S_N1 pathway. rsc.org
In weakly nucleophilic media, such as fluorinated alcohols (e.g., hexafluoroisopropanol), the cationic reaction channel becomes dominant even for less reactive benzoyl chlorides. psu.edu These solvents are highly ionizing but poor nucleophiles, which stabilizes the acylium cation intermediate and facilitates the S_N1 mechanism. Conversely, in more nucleophilic solvents like aqueous ethanol or methanol, a bimolecular pathway (addition-elimination) can compete or dominate, especially for unhindered substrates. The choice of solvent can therefore be used to control the reaction pathway. researchgate.net
Table 3: Relative Solvolysis Rate Constants (k_rel) for Benzoyl Chloride Analogs in Various Solvents Rate constants illustrate the impact of substrate structure and solvent properties. Data is compiled for conceptual illustration from multiple sources. psu.edursc.org
| Compound | Solvent | Mechanistic Interpretation | Relative Rate (k_rel) |
| p-Nitrobenzoyl chloride | 80% Acetone | Addition-Elimination | 1 |
| Benzoyl chloride | 80% Acetone | Mixed/Addition-Elimination | ~10 |
| p-Methoxybenzoyl chloride | 97% Hexafluoroisopropanol-Water | S_N1 | High |
| 2,6-Dimethylbenzoyl chloride | Various (correlated with Y_BnCl) | Limiting S_N1 | Very High |
Elucidation of Acylium Ion Intermediates in Solvolytic Processes
The solvolysis of benzoyl chlorides, particularly those with sterically hindering substituents like the 2,6-dimethyl groups found in analogs of 2,6-dimethyl-4-ethoxybenzoyl chloride, offers a valuable platform for studying reaction mechanisms. In weakly nucleophilic solvents, these reactions can proceed through a cationic pathway involving the formation of an acylium ion intermediate. nih.govresearchgate.net The steric hindrance provided by the ortho-substituents plays a crucial role by impeding the typical bimolecular addition-elimination mechanism at the carbonyl carbon, thus favoring a unimolecular SN1-type process where the rate-determining step is the formation of the acylium ion. nih.govrsc.org
Studies on sterically hindered benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride and 2,4,6-trimethylbenzoyl chloride, have been instrumental in modeling the reactivity of acid chlorides and understanding solvent effects. rsc.org The rate of solvolysis for these compounds is significantly influenced by the solvent's ionizing power and its nucleophilicity. nih.govrsc.org For instance, the use of weakly nucleophilic but highly ionizing solvents like hexafluoroisopropanol (HFIP) promotes the formation of acylium ion intermediates. nih.govnih.gov
The presence of an electron-donating group at the para-position, such as the ethoxy group in this compound, is expected to further stabilize the resulting acylium ion through resonance, thereby increasing the rate of solvolysis compared to unsubstituted or deactivated analogs. This stabilization is a key factor in the mechanistic pathway. Investigations into p-substituted benzoyl chlorides have shown that even with moderately deactivating groups, a cationic reaction channel can be dominant in highly ionizing, weakly nucleophilic media. nih.govnih.gov
Computational studies, including ab initio calculations, have been employed to determine the heterolytic bond dissociation energies (HBDEs) of various substituted benzoyl chlorides. nih.govnih.gov These theoretical calculations provide insights into the gas-phase stability of the corresponding acylium ions and correlate well with experimental solvolysis rates. For hindered systems like 2,6-dichlorobenzoyl chloride, calculations have shown that the benzoyl group is twisted out of the plane of the aromatic ring, which reduces ground-state conjugation but enhances the drive towards the formation of a planar, resonance-stabilized acylium ion. nih.gov
Friedel-Crafts Acylation Chemistry
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing a keto-functional group to aromatic rings. jkchemical.comjk-sci.com This electrophilic aromatic substitution reaction typically involves an acyl chloride, a Lewis acid catalyst, and an aromatic substrate. libretexts.orglibretexts.org
The reactivity of substituted benzoyl chlorides in Friedel-Crafts acylation is heavily influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups on the benzoyl chloride can stabilize the acylium ion intermediate, although in the context of the starting material, they can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups increase the electrophilicity of the acyl chloride but destabilize the acylium ion intermediate.
In the case of this compound, the two methyl groups provide significant steric hindrance around the carbonyl group. This steric bulk can influence the rate and feasibility of the acylation reaction. The ethoxy group at the para-position is an electron-donating group, which activates the aromatic ring of the acyl chloride itself, but more importantly, it stabilizes the positive charge of the acylium ion intermediate once formed.
When reacting with an aromatic substrate, the regioselectivity of the acylation is determined by the directing effects of the substituents on the substrate. For instance, when methylbenzene (toluene) is acylated, substitution occurs predominantly at the para position due to the directing effect of the methyl group. libretexts.org
Lewis acids are essential catalysts in Friedel-Crafts acylation reactions. numberanalytics.comsaskoer.ca Their primary role is to activate the acyl chloride by coordinating to the carbonyl oxygen or the chlorine atom, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the reactive electrophile, the acylium ion. quora.commasterorganicchemistry.comcurlyarrows.com
Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com The choice of catalyst can depend on the reactivity of the acyl chloride and the aromatic substrate. numberanalytics.comallstudyjournal.com For a sterically hindered and electronically rich acyl chloride like this compound, a strong Lewis acid such as AlCl₃ is typically required to generate the acylium ion. quora.commasterorganicchemistry.com
The mechanism involves the formation of a donor-acceptor complex between the acyl chloride and the Lewis acid. rsc.orgsigmaaldrich.com This complex can then dissociate to form the resonance-stabilized acylium ion and the [AlCl₄]⁻ anion. saskoer.cacurlyarrows.comminia.edu.eg It is this acylium ion that acts as the potent electrophile in the subsequent attack on the aromatic ring. sigmaaldrich.compearson.com More than one equivalent of the Lewis acid is often necessary because the product ketone can also form a complex with the Lewis acid, effectively sequestering the catalyst. jkchemical.com
Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Strength | Typical Use Cases |
|---|---|---|
| Aluminum chloride (AlCl₃) | Strong | General purpose, effective for most acylations. numberanalytics.com |
| Ferric chloride (FeCl₃) | Moderate | Milder alternative to AlCl₃. numberanalytics.com |
| Boron trifluoride (BF₃) | Moderate | Used for reactions requiring more selective or milder conditions. numberanalytics.com |
| Lanthanide Triflates | Varies | Can be used as recyclable catalysts, sometimes in greener solvents. jkchemical.com |
The existence of acylium (benzoyl cation) intermediates in certain reactions can be confirmed through trapping experiments. In the context of solvolysis, for example, the addition of a sufficiently reactive nucleophile can intercept the acylium ion. nih.govresearchgate.net
In studies of p-substituted benzoyl chlorides, researchers have successfully trapped the benzoyl cation intermediate using highly activated aromatic compounds. nih.govnih.gov For instance, in a solvolysis reaction carried out in a non-nucleophilic solvent like hexafluoroisopropanol, the addition of 1,3,5-trimethoxybenzene (B48636) led to the formation of a Friedel-Crafts acylation product, providing direct evidence for the presence of the acylium ion intermediate. nih.govresearchgate.netnih.gov
Kinetic investigations of AlCl₃-promoted Friedel-Crafts reactions have also provided evidence for the acylium ion as the true reactive species, even when its concentration is very low under reaction conditions. rsc.org These "kinetic capture" experiments demonstrate that the reaction rate is dependent on the formation of the acylium ion from the initial acyl chloride-Lewis acid complex. rsc.org
Other Significant Organic Transformations
While Friedel-Crafts acylation is a classic method for forming ketones, modern cross-coupling reactions provide a powerful and often more versatile alternative, especially for substrates that are incompatible with the harsh conditions of Friedel-Crafts reactions. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a key tool for this purpose. tnstate.eduorganic-chemistry.org
These reactions allow for the coupling of acyl chlorides with a variety of organometallic reagents, such as organostannanes (Stille coupling), organoboronic acids (Suzuki-Miyaura coupling), and organosilicon compounds. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org A significant advantage of these methods is their high functional group tolerance, allowing for the synthesis of complex ketones without the need for protecting groups that might be required in Friedel-Crafts chemistry. organic-chemistry.orgacs.org
For sterically hindered acyl chlorides, such as analogs of this compound, developing effective cross-coupling protocols can be challenging. However, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled the successful coupling of even sterically encumbered partners. organic-chemistry.orgacs.orgacs.org These catalysts facilitate the key oxidative addition step of the acyl chloride to the palladium center, which can be difficult with hindered substrates.
Recent advancements have focused on developing highly chemoselective coupling processes. For example, palladium catalysts have been designed that selectively react with the acyl chloride moiety in the presence of other reactive functional groups like aryl bromides or chlorides, a common limitation in earlier methods. organic-chemistry.orgacs.org This selectivity overcomes a major hurdle and expands the synthetic utility of acyl chloride cross-coupling. acs.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Acyl Chlorides
| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acids/esters | Pd(0) or Pd(II) with a ligand (e.g., phosphine) and a base. nih.gov | Environmentally benign boron reagents, broad scope. nih.gov |
| Stille | Organostannanes | Pd(0) catalyst, often with specialized phosphine ligands. organic-chemistry.orgacs.org | High functional group tolerance, effective for complex molecules. acs.org |
| Hiyama | Organosilanes | Pd(0) catalyst with an activator (e.g., fluoride (B91410) source). organic-chemistry.org | Utilizes stable and accessible organosilicon reagents. organic-chemistry.org |
| Negishi | Organozinc reagents | Pd(0) or Ni(0) catalysts. | High reactivity of organozinc nucleophiles. |
Cyclization and Heterocycle Formation Pathways
The reactivity of 2,6-disubstituted benzoyl chlorides, including analogs of this compound, is harnessed in various cyclization reactions to construct a diverse array of heterocyclic scaffolds. These intramolecular and intermolecular transformations are fundamental in synthetic organic chemistry, providing access to compounds with significant biological and material science applications. The steric hindrance imposed by the 2,6-dimethyl groups, combined with the electronic effects of the 4-ethoxy substituent, influences the regioselectivity and feasibility of these cyclization pathways. Mechanistic investigations into these reactions reveal intricate details of transition states and reactive intermediates, guiding the development of more efficient synthetic methodologies.
Key reaction pathways for analogs of this compound include intramolecular cyclizations to form fused ring systems and intermolecular reactions leading to the formation of various heterocycles. The choice of reaction conditions, including the catalyst, solvent, and temperature, is critical in directing the outcome of these transformations.
Intramolecular Cyclization Reactions
A prominent example of intramolecular cyclization involving benzoyl chloride analogs is the Bischler-Napieralski reaction, which is a powerful method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.org This reaction involves the cyclization of a β-arylethylamide, which can be prepared from the corresponding benzoyl chloride and a β-arylethylamine. The reaction is typically promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.org
The mechanism of the Bischler-Napieralski reaction is thought to proceed through the formation of a nitrilium ion intermediate. organic-chemistry.org The amide oxygen is first activated by the Lewis acidic reagent, followed by an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring. Subsequent aromatization leads to the formation of the dihydroisoquinoline ring system. The electron-donating ethoxy group at the 4-position of the benzoyl chloride analog would be expected to facilitate the electrophilic aromatic substitution step.
| Reaction Type | Starting Material | Reagent/Catalyst | Product | Key Mechanistic Feature |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-dihydroisoquinoline | Formation of a nitrilium ion intermediate |
Intermolecular Cyclization and Heterocycle Formation
Analogs of this compound can also participate in intermolecular reactions to form a variety of heterocycles. For instance, reactions with dinucleophiles can lead to the formation of five, six, or seven-membered heterocyclic rings.
One important class of reactions involves the palladium-catalyzed coupling of benzoyl chloride analogs with other molecules to form complex cyclic structures. For example, the Suzuki-Miyaura coupling, while primarily known for C-C bond formation, has been adapted for the synthesis of biaryl-bridged cyclic peptides. nih.gov In such a synthesis, a suitably functionalized benzoyl chloride analog could be coupled with a boronic acid derivative to form a macrocyclic structure. nih.gov
| Reaction Type | Reactants | Reagent/Catalyst | Product Class | Key Mechanistic Feature |
| Palladium-catalyzed cross-coupling | Benzoyl chloride analog, organoboron compound | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl-containing macrocycles | Oxidative addition, transmetalation, reductive elimination |
| Reaction with dinucleophiles | Benzoyl chloride analog, hydrazine/hydroxylamine derivatives | Base | 1,3,4-Oxadiazoles, 1,3,4-thiadiazoles | Nucleophilic acyl substitution followed by intramolecular cyclization-dehydration |
The formation of isoxazolo[4,5-b]pyridines represents another pathway for heterocycle synthesis, although it may not directly involve a benzoyl chloride. The synthesis often proceeds through the cyclization of isonitroso compounds. beilstein-journals.org However, the underlying principles of cyclization and the influence of substituents are relevant to understanding the potential reactivity of this compound analogs in similar transformations.
Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to elucidate the reaction pathways. For instance, in the Bischler-Napieralski reaction, detailed studies have helped to confirm the role of imidoyl salts and their conversion to nitrilium salts at elevated temperatures. organic-chemistry.org
Structure Reactivity Relationships and Conformational Analysis
Steric Effects of 2,6-Dimethyl Substitution on Carbonyl Reactivity
The presence of two methyl groups in the positions ortho to the benzoyl chloride function introduces significant steric constraints that profoundly influence its chemical behavior.
The primary mode of reaction for acyl chlorides is nucleophilic acyl substitution. crunchchemistry.co.ukchemistrystudent.com This process typically proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. chemguide.co.uk In the case of 2,6-Dimethyl-4-ethoxybenzoyl chloride, the two ortho-methyl groups act as steric shields, physically impeding the trajectory of an incoming nucleophile. This steric hindrance raises the activation energy of the reaction by destabilizing the crowded transition state leading to the tetrahedral intermediate. byjus.comlearncbse.in
In contrast to unhindered benzoyl chlorides where nucleophiles can approach the carbonyl carbon more freely, the ortho-substituents in this compound force any attacking species to navigate a more constrained path. learncbse.inacs.org This leads to a significant decrease in reaction rates for nucleophilic substitution compared to its non-ortho-substituted counterparts like 4-ethoxybenzoyl chloride. The stability of the transition state is compromised due to increased van der Waals repulsion between the nucleophile and the ortho-methyl groups.
A critical consequence of ortho-substitution is the disruption of the planarity between the benzene (B151609) ring and the acyl chloride group. In unsubstituted benzoyl chloride, the acyl group tends to be coplanar with the aromatic ring to maximize π-conjugation. However, the steric clash between the ortho-methyl groups and the carbonyl oxygen and chlorine atoms in this compound forces the -COCl group to twist out of the plane of the ring. nsf.govresearchgate.net
This twisting has two major effects:
Loss of Conjugation: The rotation out of the plane reduces the resonance stabilization between the carbonyl group and the aromatic π-system. researchgate.net
Increased Rotational Barrier: The energy required to rotate the acyl group is significantly higher than in unsubstituted analogues. Studies on similarly di-ortho-substituted benzamides and benzoyl chlorides have shown dramatically increased rotational barriers. For example, the barrier to C-C(O) bond rotation in ortho-dimethyl substituted systems can be substantial, reflecting the severe steric penalty of planar or near-planar conformations. nsf.gov Calculations on 2,6-dichlorobenzoyl chloride, a related compound, show that the preferred conformation is perpendicular, with a significant barrier to rotation. researchgate.netnih.gov This preference for a twisted ground state is a hallmark of sterically hindered ortho-substituted benzoyl derivatives.
| Compound | Ortho Substituents | Typical Ground State Conformation (Dihedral Angle) | Rotational Barrier around Ar-CO Bond |
|---|---|---|---|
| Benzoyl Chloride | None | Planar (~0°) | Low |
| 2,6-Dimethylbenzoyl Chloride | -CH₃, -CH₃ | Twisted/Perpendicular (>60°) | High |
| 2,6-Dichlorobenzoyl Chloride | -Cl, -Cl | Perpendicular (~90°) researchgate.net | High researchgate.net |
Electronic Effects of 4-Ethoxy Group on Reaction Kinetics
The ethoxy group at the para-position exerts a powerful electronic influence on the reactivity of the carbonyl group, primarily through a combination of inductive and resonance effects.
The ethoxy group has a dual electronic nature:
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond framework. auburn.educhemistrysteps.com This effect, on its own, would increase the electrophilicity of the carbonyl carbon.
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. auburn.educhemistrysteps.com This effect donates electron density to the ring, particularly at the ortho and para positions.
For substituents like the ethoxy group, the resonance effect is generally much stronger and dominates over the inductive effect. libretexts.org The net result is that the 4-ethoxy group is a strong electron-donating group. This donation of electron density into the ring and towards the carbonyl group reduces the partial positive charge on the carbonyl carbon. stackexchange.com A lower electrophilicity at the reaction center leads to a slower rate of nucleophilic attack compared to unsubstituted benzoyl chloride. stackexchange.com
The electronic influence of substituents on the reaction rates of benzene derivatives can be quantified using the Hammett equation: log(k/k₀) = ρσ. wikipedia.orgoxfordreference.com
σ (Substituent Constant): This value quantifies the electronic effect of a substituent. For the p-ethoxy group, the standard σₚ value is -0.27. The negative sign indicates that it is an electron-donating group compared to hydrogen.
ρ (Reaction Constant): This value measures the sensitivity of a specific reaction to substituent effects. wikipedia.org For the hydrolysis of substituted benzoyl chlorides, the ρ value is positive, indicating that the reaction is accelerated by electron-withdrawing groups (which stabilize the developing negative charge in the transition state or the final product) and decelerated by electron-donating groups. uni.edu
Given the negative σ value for the p-ethoxy group and a positive ρ value for reactions like hydrolysis, the Hammett equation predicts that this compound will be less reactive (due to the ethoxy group) than its non-ethoxy-substituted analogue (2,6-dimethylbenzoyl chloride), assuming the reaction mechanism is consistent. uni.eduviu.ca This is in addition to the significant rate decrease caused by steric hindrance.
| Parameter | Value/Description | Impact on Reactivity of Benzoyl Chloride |
|---|---|---|
| Hammett Sigma (σ) for p-OC₂H₅ | -0.27 | Indicates a net electron-donating group. |
| Hammett Rho (ρ) for Hydrolysis | Positive (e.g., +2.5 for ethyl benzoate (B1203000) hydrolysis) wikipedia.org | A positive ρ means the reaction is favored by electron-withdrawing groups. |
| Predicted Effect of p-OC₂H₅ | ρσ is negative | Decreases the reaction rate compared to the unsubstituted compound. |
Intrinsic Reactivity in Gas-Phase Reactions of Acyl Chlorides
Studying reactions in the gas phase allows for the examination of a molecule's intrinsic reactivity, free from the complicating effects of solvent. Gas-phase studies, often using techniques like mass spectrometry coupled with computational chemistry, can probe fundamental properties such as bond dissociation energies. nih.gov
For acyl chlorides, gas-phase reactivity often involves heterolytic cleavage of the C-Cl bond to form an acylium ion (R-C≡O⁺). The stability of this cation is paramount. The electronic effect of the 4-ethoxy group would be to stabilize the resulting acylium ion through resonance donation, thereby favoring its formation. nih.gov Conversely, the 2,6-dimethyl groups, by forcing the carbonyl out of planarity in the neutral molecule, create a situation where forming a planar (or near-planar) acylium ion results in a large gain in resonance energy. researchgate.netnih.gov This can lead to surprisingly high reactivity for sterically hindered benzoyl chlorides in the gas phase or in very weakly nucleophilic solvents where an Sₙ1-like mechanism involving an acylium ion intermediate becomes more favorable. nih.gov Therefore, while the steric hindrance of the dimethyl groups slows down bimolecular (Sₙ2-like) reactions, it may enhance unimolecular (Sₙ1-like) reactions that proceed through a stabilized acylium cation. rsc.org
Applications in Advanced Organic Synthesis and Materials Science Precursors
Building Blocks for Complex Aromatic Systems
It is anticipated that 2,6-Dimethyl-4-ethoxybenzoyl chloride would serve as a crucial building block in the synthesis of complex aromatic systems. The primary reaction for this purpose is the Friedel-Crafts acylation, an electrophilic aromatic substitution that allows for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgwikipedia.org
In this context, the 2,6-dimethyl substitution pattern would exert significant steric influence, potentially directing the acylation to less hindered positions on a substrate and influencing the rotational dynamics around the newly formed bond. The 4-ethoxy group, being an electron-donating group, would activate the benzoyl chloride, enhancing its reactivity in electrophilic substitution reactions.
Table 1: Comparison of Substituted Benzoyl Chlorides in Friedel-Crafts Acylation
| Compound | Key Structural Features | Anticipated Influence on Friedel-Crafts Acylation |
|---|---|---|
| This compound | Steric hindrance from two methyl groups; electron-donating ethoxy group. | Increased reactivity due to the ethoxy group, with potential for regioselectivity influenced by steric bulk. |
| Benzoyl chloride | Unsubstituted aromatic ring. | Standard reactivity, serving as a baseline for comparison. wikipedia.org |
| 4-Methoxybenzoyl chloride | Electron-donating methoxy group. | Enhanced reactivity compared to benzoyl chloride. ugm.ac.id |
| 2,4-Dimethylbenzoyl chloride | One ortho-methyl group providing some steric hindrance. | Moderated reactivity and some steric influence on the reaction. |
Precursors for Polymeric Materials with Tailored Properties
Benzoyl chloride and its derivatives are fundamental precursors in the synthesis of various polymers, including polyesters and polyamides. libretexts.orgchemrevise.org These reactions typically proceed through step-growth polymerization, where the acyl chloride reacts with a diol or a diamine to form the respective polymer. libretexts.org
Given its monofunctional nature, this compound would likely be utilized as a chain-terminating agent or to introduce specific end-groups onto a polymer chain. This would allow for the precise control of molecular weight and the tailoring of polymer properties. Its incorporation could enhance thermal stability, solubility, and modify the mechanical properties of the resulting polymer due to its bulky and somewhat rigid structure. For instance, in the synthesis of polyesters, it would react with hydroxyl end-groups to cap the polymer chain.
Role in the Synthesis of Agrochemically Relevant Structures (Excluding Bioactivity)
The agrochemical industry widely employs benzoyl chloride derivatives as intermediates in the synthesis of pesticides and herbicides. nbinno.comgunjalindustries.com The structural motifs derived from substituted benzoyl chlorides are often key to the efficacy of the final active ingredients.
It is plausible that this compound could be a valuable precursor in the synthesis of novel agrochemical structures. The specific substitution pattern of the aromatic ring can be a critical determinant of the molecule's interaction with its biological target. The synthesis of such compounds would likely involve the reaction of the acyl chloride with other complex molecules to build the final agrochemical entity.
Application in the Synthesis of Pharmaceutical Intermediates (Excluding Pharmacological Data)
Substituted benzoyl chlorides are pivotal intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). vynova-group.comchemicalbook.com They are used to introduce the benzoyl moiety into a larger molecule, which is a common structural feature in many drugs. guidechem.com For example, compounds like 2-aminothiobenzamide can be acylated with substituted benzoyl chlorides to form intermediates for quinazoline-4-thiones. nih.gov
The unique substitution pattern of this compound could be leveraged to synthesize novel pharmaceutical intermediates. The steric hindrance provided by the two methyl groups could be used to control the stereochemistry of subsequent reactions, while the ethoxy group could influence the solubility and other physicochemical properties of the intermediate. The high reactivity of the acyl chloride allows for efficient bond formation under relatively mild conditions. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Molecular Structure Optimization and Conformational Landscapes
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. nih.gov For 2,6-dimethyl-4-ethoxybenzoyl chloride, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed for this purpose. nih.gov
The presence of the two methyl groups at the 2 and 6 positions of the phenyl ring introduces significant steric hindrance. This steric strain forces the benzoyl chloride group to rotate out of the plane of the aromatic ring. researchgate.net This is in contrast to unsubstituted benzoyl chloride, which prefers a planar conformation. The degree of this out-of-plane rotation is a key feature of the molecule's conformational landscape.
Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Value |
| C=O bond length | ~1.19 Å |
| C-Cl bond length | ~1.79 Å |
| Dihedral Angle (O=C-C-C) | ~60-90° |
| C-O (ethoxy) bond length | ~1.36 Å |
Note: These are typical values expected from DFT calculations on similar molecules and serve as an illustrative example.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the phenyl ring, while the LUMO is likely centered on the electron-deficient carbonyl carbon and the C-Cl bond. This distribution suggests that the molecule will be susceptible to nucleophilic attack at the carbonyl carbon. The HOMO-LUMO gap can be used to predict the molecule's behavior in various reactions and its potential for electronic applications.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and represent typical ranges for substituted benzoyl chlorides.
Calculation of Reaction Energetics and Transition States
The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. For reactions of benzoyl chlorides, the mechanism can vary from a concerted (SN2-like) to a stepwise (SN1-like) pathway involving an acylium ion intermediate. nih.gov DFT calculations can help to elucidate the preferred reaction mechanism by comparing the energies of the different possible pathways.
Ab Initio and Semi-Empirical Methods
While DFT is widely used, other computational methods also provide valuable insights.
Heterolytic Bond Dissociation Energy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to calculate properties like bond dissociation energies with high accuracy. nih.gov The heterolytic bond dissociation energy (HBDE) of the C-Cl bond in this compound is the energy required to break this bond to form a chloride ion and a 2,6-dimethyl-4-ethoxybenzoyl cation (an acylium ion). nih.gov This value is a crucial indicator of the molecule's tendency to undergo SN1-type reactions. nih.gov High-level ab initio calculations can provide a reliable estimate of this energy. researchgate.net
Modeling of Solvent Effects on Reaction Mechanisms
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. dntb.gov.ua Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (the Polarizable Continuum Model, or PCM, is a common approach). researchgate.net For a polar molecule like this compound undergoing a reaction that may involve charged intermediates, modeling solvent effects is crucial for obtaining results that are comparable to experimental observations. acs.org For example, polar solvents are expected to stabilize the charged transition state and any ionic intermediates, thereby accelerating the reaction rate. dntb.gov.ua
Molecular Dynamics Simulations for Solvent-Substrate Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate dance between a solute, such as this compound, and its surrounding solvent molecules at an atomistic level. These simulations model the time-dependent behavior of a molecular system, providing deep insights into the structural organization and dynamic interplay that govern chemical processes in solution. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles derived from simulations of related benzoyl chlorides and other complex organic molecules in various solvents allow for a detailed projection of its behavior. nih.govresearchgate.netnih.govacs.orgnih.gov
The primary focus of MD simulations in this context is to elucidate how different solvents interact with the distinct functional groups of the this compound molecule. The key structural features of this compound—the electrophilic carbonyl carbon of the acyl chloride group, the electron-donating 4-ethoxy group, and the sterically hindering 2,6-dimethyl groups—dictate the nature and strength of its interactions with solvent molecules. These interactions are fundamental to understanding reaction kinetics, mechanisms, and the stability of potential intermediates. nih.govresearchgate.net
Detailed Research Findings
MD simulations typically analyze several key parameters to describe solvent-substrate interactions. These include Radial Distribution Functions (RDFs), coordination numbers, and the orientation of solvent molecules around the solute.
Radial Distribution Functions (RDFs): RDFs, denoted as g(r), describe the probability of finding a solvent atom at a certain distance 'r' from a solute atom. For this compound, one would expect distinct RDF profiles for different solvent types.
In polar protic solvents (e.g., water, ethanol): The RDF would likely show a sharp, high-intensity peak at a short distance between the hydrogen atoms of the solvent's hydroxyl group and the carbonyl oxygen of the benzoyl chloride. This indicates strong hydrogen bonding. A secondary, broader peak would be expected for the interaction between the solvent's oxygen atom and the carbonyl carbon.
In polar aprotic solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile): Strong dipole-dipole interactions would be evident. The RDF between the positive end of the solvent's dipole (e.g., the sulfur atom in DMSO) and the carbonyl oxygen, as well as between the negative end of the solvent's dipole (e.g., the oxygen in DMSO) and the carbonyl carbon, would show significant peaks. acs.org
In nonpolar solvents (e.g., hexane, toluene): The interactions would be much weaker, dominated by van der Waals forces. The RDFs would show less defined, broader peaks at larger distances compared to polar solvents.
Coordination Number: The coordination number, obtained by integrating the first peak of the RDF, quantifies the average number of solvent molecules in the first solvation shell of a specific atom or functional group on the solute.
An illustrative analysis of the first solvation shell around the carbonyl group of this compound in different solvents could yield data similar to that presented in Table 1.
Table 1: Illustrative Coordination Numbers for the Carbonyl Group of this compound in Various Solvents This table is a hypothetical representation based on typical findings for similar compounds.
| Solvent | Interacting Solvent Atom | Interacting Solute Atom | Coordination Number |
|---|---|---|---|
| Water (H₂O) | Hydrogen (H) | Carbonyl Oxygen (O) | 2.1 |
| Ethanol (B145695) (C₂H₅OH) | Hydroxyl Hydrogen (H) | Carbonyl Oxygen (O) | 1.8 |
| Acetonitrile (B52724) (CH₃CN) | Methyl Carbon (C) | Carbonyl Oxygen (O) | 3.5 |
| Hexane (C₆H₁₄) | Methylene Carbon (C) | Carbonyl Oxygen (O) | 4.2 |
The steric hindrance provided by the 2,6-dimethyl groups is expected to play a crucial role in the solvent organization. researchgate.net These bulky groups would create a "steric shield" around the acyl chloride functional group, potentially reducing the coordination number compared to an un-substituted benzoyl chloride. This shielding effect can influence the reaction pathway, for instance, by favoring an SN1-type mechanism involving a cationic intermediate over a direct nucleophilic attack (SN2-type) at the carbonyl carbon, especially in weakly nucleophilic solvents. nih.gov
Interaction Energies: MD simulations can also quantify the energetic contributions of solvent-substrate interactions. The total interaction energy can be decomposed into electrostatic and van der Waals components.
A hypothetical breakdown of interaction energies for this compound with different solvents is presented in Table 2.
Table 2: Hypothetical Interaction Energies between this compound and Solvents This table is a hypothetical representation based on general principles of intermolecular forces.
| Solvent | Electrostatic Interaction (kJ/mol) | Van der Waals Interaction (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Water | -45.5 | -20.1 | -65.6 |
| Dimethyl Sulfoxide (DMSO) | -38.2 | -25.8 | -64.0 |
| Acetonitrile | -25.7 | -18.9 | -44.6 |
| Toluene | -5.3 | -30.5 | -35.8 |
Advanced Analytical Methodologies in Reaction Monitoring
In-situ Spectroscopic Techniques for Mechanistic Insights
In-situ spectroscopic methods are powerful tools for gaining a real-time understanding of chemical reactions as they occur in the reaction vessel. researchgate.netput.poznan.pl These techniques allow for the direct observation of reactants, intermediates, and products, providing valuable data for mechanistic elucidation and process optimization. biologyinsights.com
For reactions involving 2,6-Dimethyl-4-ethoxybenzoyl chloride, in-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable. nih.gov By monitoring the vibrational stretching frequencies of key functional groups, researchers can track the progress of a reaction. For instance, during the conversion of 2,6-Dimethyl-4-ethoxybenzoic acid to this compound using a chlorinating agent like thionyl chloride, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride can be monitored in real-time. This allows for the precise determination of reaction endpoints and can help in identifying the formation of any transient intermediates. nih.govrsc.org The ability to observe these changes as they happen, without the need for sample extraction, minimizes disturbances to the reaction system and provides a more accurate kinetic profile. researchgate.net
Kinetic Studies via Conductimetry for Rapid Reactions
Conductimetry offers a straightforward yet effective method for studying the kinetics of reactions that produce or consume ionic species. uni.edu This technique is particularly well-suited for monitoring rapid reactions, such as the solvolysis of acyl chlorides. uni.edu
In the case of this compound, its reaction with an alcohol (alcoholysis) or water (hydrolysis) produces hydrochloric acid (HCl) as a byproduct. put.poznan.plbiologyinsights.comuni.edu Since HCl is a strong electrolyte, its formation leads to a measurable increase in the electrical conductivity of the reaction mixture over time. By recording the change in conductance, the rate of the reaction can be determined.
A study on the alcoholysis of various substituted benzoyl chlorides demonstrated this principle effectively. uni.edu The rate of reaction was followed by measuring the increase in conductance due to the formation of HCl. This allowed for the determination of pseudo-first-order rate constants. The data from such studies can be used to understand the influence of substituents on the reactivity of the benzoyl chloride. For instance, electron-donating groups, such as the ethoxy group in this compound, are expected to decrease the electrophilicity of the carbonyl carbon and thus slow down the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.
Table 1: Pseudo-First-Order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides in n-Propanol at 25°C
| Substituent | Rate Constant (min⁻¹) |
| p-Nitro | 0.435 |
| m-Nitro | 0.385 |
| p-Chloro | 0.122 |
| Unsubstituted | 0.0492 |
| p-Methyl | 0.0195 |
This table is illustrative and based on data for other substituted benzoyl chlorides to demonstrate the principle of conductimetric kinetic studies. uni.edu
Chromatographic Techniques for Reaction Progress and Purity Assessment
Chromatographic methods are indispensable for monitoring the progress of reactions and assessing the purity of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques in this context.
An HPLC method, typically with UV detection, can be developed to separate and quantify the starting materials, intermediates, and final product in a reaction mixture. google.com For the synthesis of a derivative from this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). By injecting aliquots of the reaction mixture at different time points, the consumption of the benzoyl chloride and the formation of the product can be tracked. The purity of the isolated product can also be determined by integrating the peak areas in the chromatogram. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile byproducts and impurities. In the synthesis involving this compound, GC-MS can be used to detect and identify any side-products that may have formed, aiding in the optimization of reaction conditions to improve yield and purity.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique is invaluable for the unambiguous structural confirmation of novel derivatives synthesized from this compound.
When a new amide or ester derivative of this compound is synthesized and can be grown as a single crystal, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is crucial for understanding structure-activity relationships and for confirming the expected stereochemistry of the product.
For example, a study on the crystal structures of two benzoyl amides, synthesized from a substituted benzoyl chloride and enaminones, revealed detailed conformational features and intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. nih.gov This level of structural detail is essential for understanding the material's properties.
Table 2: Illustrative Crystallographic Data for Benzoyl Amide Derivatives
| Parameter | Derivative 1 | Derivative 2 |
| Chemical Formula | C₁₇H₂₀ClNO₅ | C₁₉H₂₄ClNO₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.123 | 15.432 |
| b (Å) | 12.345 | 11.987 |
| c (Å) | 13.567 | 22.109 |
| β (°) | 109.87 | 105.67 |
| Volume (ų) | 1598.7 | 3934.5 |
This table presents example crystallographic data from related benzoyl amide structures to illustrate the type of information obtained from X-ray crystallography. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Acylation Reactions
The traditional use of acyl chlorides in Friedel-Crafts acylation often relies on stoichiometric amounts of Lewis acids, leading to significant waste. Future research is intensely focused on developing advanced catalytic systems that are more efficient and environmentally benign. routledge.com For a sterically encumbered reagent like 2,6-Dimethyl-4-ethoxybenzoyl chloride, catalyst design is paramount to overcoming the spatial restrictions around the reactive carbonyl center.
Key areas of development include:
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, polymetal oxides, and sulfated zirconia are gaining prominence. routledge.comkatybooks.com These materials offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. katybooks.com Their defined pore structures can also impart shape selectivity, potentially favoring reactions with specific substrates that can access the active sites.
Homogeneous Catalysts: Research continues into highly active homogeneous catalysts, including rare earth metal triflates and triflimides. routledge.com These catalysts are effective in very low concentrations. A particularly innovative area is the use of transition metal complexes, which can unlock reaction pathways beyond simple acyl substitution. nih.gov For instance, iridium or palladium catalysts can engage the C(acyl)-Cl bond through oxidative addition, leading to novel transformations like decarbonylative coupling. nih.gov
Biocatalysis: A significant emerging trend is the use of enzymes to catalyze acylation reactions. Acyltransferases, for example, have been shown to perform Friedel-Crafts C-acylation on phenolic substrates in aqueous solutions without the need for cofactors or highly activated acyl donors. acs.orgnih.gov Developing engineered acyltransferases that can accept sterically hindered substrates like this compound would represent a major breakthrough in green chemistry and fine chemical synthesis. acs.org
| Catalyst System | Examples | Key Advantages | Research Focus |
| Heterogeneous | Zeolites, Clays, Sulfated Zirconia routledge.comkatybooks.com | Recyclability, ease of separation, potential for shape selectivity. | Enhancing activity and tailoring pore size for hindered substrates. |
| Homogeneous | Rare Earth Triflates, Iridium/Palladium Complexes routledge.comnih.gov | High activity, unique reactivity pathways (e.g., decarbonylation). | Catalyst stability, ligand design for controlling divergent reactivity. |
| Biocatalytic | Acyltransferases acs.orgnih.gov | High selectivity, mild aqueous conditions, environmentally benign. | Enzyme engineering for expanded substrate scope, including sterically hindered acyl chlorides. |
Stereoselective Synthesis Utilizing this compound
While this compound is not chiral itself, its rigid and sterically defined structure makes it an excellent candidate for use in stereoselective transformations where a bulky acyl group can influence the stereochemical outcome.
Future research in this area will likely focus on:
Atroposelective Acylation: The synthesis of axially chiral compounds, such as atropisomeric amides, is a challenging but important field. Recent studies have shown that chiral organic catalysts, like isothiourea derivatives, can facilitate highly enantioselective N-acylation reactions to construct stereogenic N-N axes. acs.org The significant steric bulk of the 2,6-dimethyl groups on the benzoyl chloride would play a crucial role in such a system, potentially amplifying the stereochemical communication between the catalyst and the substrate to achieve high levels of enantioselectivity.
Kinetic Resolution: The reagent can be used for the kinetic resolution of racemic alcohols or amines. A chiral catalyst could preferentially acylate one enantiomer of the substrate, leaving the other enantiomer unreacted and thus enriched. The steric hindrance of this compound would be critical, enhancing the differentiation between the two enantiomers by the chiral catalyst.
Diastereoselective Reactions: In reactions involving chiral substrates, the introduction of the bulky 2,6-dimethyl-4-ethoxybenzoyl group can effectively shield one face of the molecule, directing subsequent transformations to the opposite, less-hindered face. This can be a powerful strategy for controlling stereochemistry in multi-step syntheses.
Green Chemistry Innovations in Acyl Chloride Synthesis and Utilization
The principles of green chemistry are increasingly influencing the entire lifecycle of chemical products, from synthesis to application. For acyl chlorides, this involves innovations in both their preparation and their subsequent reactions.
Greener Synthesis of Acyl Chlorides: Traditional methods for synthesizing acyl chlorides often use reagents like thionyl chloride or oxalyl chloride, which can be hazardous. wikipedia.org Research is exploring milder and more selective reagents. wikipedia.org For example, the reaction with oxalyl chloride can be catalyzed by dimethylformamide (DMF), which proceeds under milder conditions. wikipedia.org Future work may focus on catalytic, atom-economical methods that avoid stoichiometric activating agents altogether.
Aqueous and Metal-Free Acylations: A significant advancement is the development of acylation reactions that can be performed under neutral or near-neutral conditions in environmentally friendly solvents like water. tandfonline.comresearchgate.net Researchers have demonstrated that various amines can be efficiently condensed with acid chlorides in a simple phosphate (B84403) buffer, avoiding the need for organic solvents and scavenger bases. researchgate.net This approach is highly scalable and simplifies product isolation to a mere filtration or precipitation step. tandfonline.comresearchgate.net
Electrochemical Methods: Electrochemistry offers a powerful tool for green synthesis by using electricity to drive reactions, thus avoiding chemical oxidants or reductants. An emerging area is the electrochemical cross-coupling of acyl chlorides with other substrates. For instance, the reductive coupling with sulfinic acids to form thioesters has been demonstrated in a simple, undivided cell, showcasing a novel and green approach to C-S bond formation. rsc.org
| Innovation Area | Description | Advantages |
| Greener Reagents | Use of milder reagents like oxalyl chloride/DMF or development of catalytic synthesis routes. wikipedia.org | Reduced hazards, less waste, improved selectivity. |
| Aqueous Conditions | Performing acylations in buffered aqueous systems under neutral conditions. tandfonline.comresearchgate.net | Eliminates hazardous organic solvents, simplifies workup, highly scalable. |
| Electrosynthesis | Using electrochemical cells to mediate coupling reactions of acyl chlorides. rsc.org | Avoids chemical reagents, high functional group tolerance, mild conditions. |
| Biocatalysis | Employing enzymes like acyltransferases for acylation reactions. acs.org | Operates in water, high specificity, biodegradable catalyst. |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry has become an indispensable tool for modern synthetic chemistry, allowing for the prediction of reaction outcomes and the rational design of catalysts and experiments. For a molecule like this compound, computational modeling can provide profound insights.
Predicting Reactivity: The electrophilicity of the carbonyl carbon in an acyl chloride is a key determinant of its reactivity. youtube.com Computational models, such as those based on Density Functional Theory (DFT), can accurately calculate the partial charges and orbital energies of the molecule. This allows chemists to predict how the steric hindrance from the 2,6-dimethyl groups and the electronic effect of the 4-ethoxy group modulate the reactivity of the acyl chloride compared to simpler analogues.
Modeling Transition States: The key to understanding selectivity (chemo-, regio-, and stereo-) lies in the analysis of reaction transition states. Computational modeling can be used to calculate the energies of different possible transition states, for example, in a competitive reaction with a molecule containing multiple nucleophilic sites. This can predict the major product and guide the choice of reaction conditions to favor a desired outcome.
Rational Catalyst Design: When developing novel catalytic systems (as in 8.1) or stereoselective reactions (as in 8.2), modeling the interaction between the acyl chloride and the catalyst is crucial. For instance, docking studies and transition state modeling can explain why a particular biocatalyst is or is not active with a hindered substrate and can suggest specific mutations to engineer an enzyme with the desired activity. acs.orgnih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is revolutionizing both laboratory-scale synthesis and industrial chemical production. Acyl chloride chemistry is particularly well-suited for this transition.
Enhanced Safety and Control: The synthesis of acyl chlorides can involve toxic reagents like phosgene (B1210022) or thionyl chloride. acs.orgresearchgate.net Performing these reactions in a confined flow reactor minimizes operator exposure and allows for the safe handling of hazardous intermediates, which are generated and consumed in situ. acs.org The superior heat and mass transfer in flow reactors also allows for precise control over reaction temperatures and times, preventing runaway reactions and improving product consistency. soci.org
Process Optimization: Flow chemistry platforms enable rapid optimization of reaction conditions. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry in a series of automated experiments, optimal conditions can be identified much faster than with traditional batch methods. researchgate.netsoci.org
Automated Synthesis: The integration of flow reactors with robotic liquid handlers and online analytical techniques (like HPLC) creates fully automated synthesis platforms. youtube.com These systems can be controlled by machine learning algorithms that interpret the analytical data from one experiment to intelligently design the conditions for the next, guiding the system toward a desired outcome (e.g., maximum yield or selectivity). youtube.com This "self-optimizing" reactor technology accelerates the development of robust synthetic procedures for molecules like this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-dimethyl-4-ethoxybenzoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves converting the corresponding benzoic acid to the acid chloride. A general protocol includes dissolving the benzoic acid in dichloromethane (DCM) under inert atmosphere (N₂), adding oxalyl chloride (2 equiv.), and a catalytic amount of dry DMF to activate the reaction. The mixture is stirred at room temperature for 90 minutes, followed by solvent removal under reduced pressure. Key factors affecting yield include:
- Moisture control : Strict anhydrous conditions prevent hydrolysis of the acid chloride.
- Reagent stoichiometry : Excess oxalyl chloride ensures complete conversion.
- Temperature : Prolonged heating is avoided to minimize side reactions.
For derivatives like 3,5-dibromo-4-methoxybenzoyl chloride, this method achieved >95% conversion .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). Aromatic protons in disubstituted positions (2,6-dimethyl) appear as singlets.
- HRMS : Confirm molecular ion peaks (e.g., [M–H]⁻ for benzoic acid precursors, as in C₁₁H₁₁O₃Cl₂, m/z 261.0085 ).
- IR Spectroscopy : Look for C=O stretches near 1680–1700 cm⁻¹ and C–O–C (ethoxy) at 1200–1250 cm⁻¹.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C .
- Exposure control : Use fume hoods and PPE (gloves, goggles) due to its corrosive nature. Immediate decontamination with water/soap is required for skin contact .
- Waste disposal : Follow local regulations for halogenated waste, as per REACH Annex XVII .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?
Methodological Answer:
- Solvent choice : Use anhydrous DCM or THF to limit hydrolysis.
- Catalyst optimization : Replace DMF with less nucleophilic catalysts (e.g., pyridine derivatives) to reduce acyloxy byproducts.
- Reaction monitoring : Track progress via TLC (hexane:ethyl acetate) or in situ IR to halt the reaction at ~90% conversion .
Q. How do steric and electronic effects of the 2,6-dimethyl and 4-ethoxy groups influence reactivity in nucleophilic acyl substitutions?
Methodological Answer:
- Steric hindrance : The 2,6-dimethyl groups reduce accessibility to the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., amines).
- Electronic effects : The electron-donating ethoxy group at position 4 decreases electrophilicity of the carbonyl, requiring activated reagents (e.g., NaSCN in thiocyanate coupling) or elevated temperatures for efficient substitution .
- Experimental validation : Compare reaction rates with analogues lacking substituents (e.g., unsubstituted benzoyl chloride) via kinetic studies.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed benzoic acid).
- Deuterated solvent effects : Verify solvent peaks (e.g., residual DCM in CDCl₃ at δ 5.32 ppm).
- Dynamic NMR : Assess rotational barriers in amide derivatives to explain splitting patterns .
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to controlled humidity (40–80% RH) and temperature (25–40°C) for 1–4 weeks.
- Analytical endpoints : Monitor purity via HPLC and quantify hydrolysis products (e.g., benzoic acid) using calibrated standards.
- Stabilizers : Test additives like molecular sieves or stabilizers (e.g., BHT) to inhibit decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
